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Compound Name: (3,3-Difluorocyclopentyl)methanol

Cat. No.: B1397808 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of (3,3-
Difluorocyclopentyl)methanol for Drug Discovery Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular

scaffolds is a cornerstone of rational drug design. (3,3-Difluorocyclopentyl)methanol, a key

fluorinated building block, has garnered significant interest for its potential to impart favorable

physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs).

The geminal difluoro group on the cyclopentane ring offers a unique combination of steric and

electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity,

and binding affinity.

This technical guide provides a comprehensive analysis of the physicochemical properties of

(3,3-Difluorocyclopentyl)methanol, tailored for researchers, medicinal chemists, and drug

development scientists. Moving beyond a simple data sheet, this document synthesizes core

data with field-proven insights into its application, anticipated analytical profile, and safe

handling, providing a holistic view for its effective use in the laboratory.

Section 1: Core Physicochemical Properties
(3,3-Difluorocyclopentyl)methanol is a functionalized cycloalkane valued for its unique

structural motif. While extensive experimental data for this specific compound is not broadly
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published, we can consolidate its known identifiers and compare them with its non-fluorinated

parent structure to infer the impact of fluorination.

The introduction of the two highly electronegative fluorine atoms in place of hydrogen atoms is

expected to increase the molecular weight, density, and boiling point compared to the parent

compound, Cyclopentanemethanol. The increased polarity and potential for hydrogen bonding

with the fluorine atoms can also influence its solubility profile.

Table 1: Physicochemical Property Summary

Property
(3,3-
Difluorocyclopentyl)metha
nol

Cyclopentanemethanol
(for comparison)

CAS Number 883731-63-3[1][2][3][4] 3637-61-4[5]

Molecular Formula C₆H₁₀F₂O[3][4] C₆H₁₂O[5]

Molecular Weight 136.14 g/mol [3][4] 100.16 g/mol [5]

Appearance
Colorless to almost colorless

clear liquid
Liquid or solid[5]

Boiling Point Data not available 162-163 °C[5]

Density
Data not available (Expected >

0.926 g/mL)
0.926 g/mL[5]

Storage Inert atmosphere, 2-8°C[2] Not specified

Section 2: The Strategic Value of the 3,3-Difluoro
Motif in Medicinal Chemistry
The utility of (3,3-Difluorocyclopentyl)methanol as a building block stems directly from the

predictable and beneficial effects of the gem-difluoromethylene group. The judicious placement

of fluorine can address multiple challenges in drug development.[6]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic

chemistry. Replacing metabolically labile C-H bonds at the 3-position of the cyclopentyl ring
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with C-F bonds effectively blocks oxidative metabolism by enzymes such as cytochrome P450.

This can significantly increase a drug candidate's in vivo half-life, a critical parameter for

optimizing dosing regimens.

Modulation of Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of

nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization

state at physiological pH. While often increasing lipophilicity (logP), the polar nature of the C-F

bond can also enhance interactions with polar residues in a protein's binding pocket.

Bioisosterism and Conformational Control: The difluoromethylene (CF₂) group is recognized as

a valuable bioisostere for a carbonyl (C=O) group or, in some contexts, an ether oxygen. This

substitution can improve target engagement and selectivity. Furthermore, the steric and

electronic properties of the CF₂ group can restrict the conformational flexibility of the

cyclopentane ring, potentially locking the molecule into a more biologically active conformation

and reducing the entropic penalty upon binding to a target.[7]

Section 3: Anticipated Spectroscopic Profile
For any synthetic building block, structural verification is paramount. While specific spectra for

(3,3-Difluorocyclopentyl)methanol require experimental acquisition, its expected

spectroscopic characteristics can be predicted based on its functional groups. Researchers

synthesizing or utilizing this compound can use the following profile as a guide for

characterization.

¹H NMR:

-CH₂OH (methylene protons): A multiplet (likely a doublet of doublets) is expected in the

range of δ 3.5-3.8 ppm.

-CH-CH₂OH (methine proton): A multiplet is expected around δ 2.0-2.4 ppm.

Cyclopentyl ring protons (-CH₂-): Complex multiplets are expected in the range of δ 1.6-2.2

ppm.

-OH (hydroxyl proton): A broad singlet with a variable chemical shift.

¹³C NMR:
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-CH₂OH (methylene carbon): A signal is expected around δ 60-65 ppm.

-CF₂- (difluorinated carbon): A triplet is expected (due to C-F coupling) in the highly

deshielded region of δ 120-125 ppm.

Cyclopentyl ring carbons: Signals are expected in the range of δ 25-45 ppm.

¹⁹F NMR:

A single signal, likely a multiplet due to coupling with adjacent protons, is expected.

IR Spectroscopy:

O-H stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.

C-H stretch: Absorptions just below 3000 cm⁻¹.

C-F stretch: Strong, characteristic absorption bands in the range of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be observed at m/z = 136.14. Common fragmentation

patterns would include the loss of water (M-18) and the loss of the hydroxymethyl group (M-

31).

Section 4: Conceptual Synthetic Pathway
While multiple synthetic routes are possible, a logical and common approach to synthesizing

(3,3-Difluorocyclopentyl)methanol involves the deoxofluorination of a readily available keto-

ester, followed by standard reduction. This self-validating protocol ensures the correct

placement of the functional groups.

Diagram 1: Proposed Synthetic Workflow
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Step 1: Deoxofluorination

Step 2: Ester Reduction

Ethyl 3-oxocyclopentane-1-carboxylate

Ethyl 3,3-difluorocyclopentane-1-carboxylate

CH₂Cl₂

Fluorinating Agent (e.g., DAST, Deoxo-Fluor®)

(3,3-Difluorocyclopentyl)methanol

1. THF, 0°C to RT
2. Aqueous Workup

Reducing Agent (e.g., LiAlH₄)

Click to download full resolution via product page

Caption: A plausible two-step synthesis of (3,3-Difluorocyclopentyl)methanol.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Ethyl 3,3-difluorocyclopentane-1-carboxylate

To a stirred, cooled (0 °C) solution of ethyl 3-oxocyclopentane-1-carboxylate in an anhydrous

solvent like dichloromethane, slowly add a deoxofluorinating agent (e.g., diethylaminosulfur

trifluoride - DAST).

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring

by TLC or GC-MS.

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous

solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product via column chromatography to yield ethyl 3,3-difluorocyclopentane-

1-carboxylate.

Step 2: Reduction to (3,3-Difluorocyclopentyl)methanol

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an

anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.

Slowly add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate in THF to the

suspension.

After the addition is complete, allow the mixture to warm to room temperature and stir until

the reaction is complete (monitor by TLC).

Cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of

water, followed by a 15% aqueous NaOH solution, and then more water.

Filter the resulting solids and wash thoroughly with ether.

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield the final product, (3,3-Difluorocyclopentyl)methanol.

Section 5: Safety and Handling
Based on the Safety Data Sheet (SDS) for (3,3-Difluorocyclopentyl)methanol, this

compound must be handled with appropriate care in a laboratory setting.[4]

Table 2: GHS Hazard Information
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Hazard Class Category Hazard Statement

Acute toxicity, oral 4 H302: Harmful if swallowed[4]

Skin corrosion/irritation 2 H315: Causes skin irritation[4]

Serious eye damage/irritation 2A
H319: Causes serious eye

irritation[4]

Specific target organ toxicity,

single exposure
3

H335: May cause respiratory

irritation[4]

Precautions for Safe Handling:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood. Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety goggles with side-shields or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

under an inert atmosphere, as recommended at 2-8°C.[2]

Conclusion
(3,3-Difluorocyclopentyl)methanol is more than a simple alcohol; it is a strategically designed

building block that offers medicinal chemists a tool to enhance the drug-like properties of their

lead compounds. Its gem-difluoro group provides a reliable method for increasing metabolic

stability and modulating physicochemical properties. By understanding its core properties,

anticipated analytical profile, and safe handling requirements, researchers can effectively
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integrate this valuable scaffold into their drug discovery programs, accelerating the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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